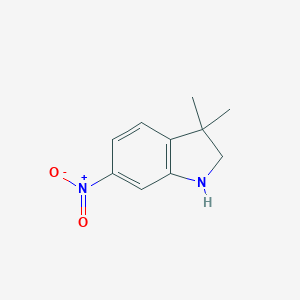

3,3-Dimethyl-6-nitroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-6-nitro-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRVKOVWGSBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620817 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-72-7 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-6-nitroindoline: Current Knowledge and Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available chemical and physical properties of 3,3-Dimethyl-6-nitroindoline (CAS No. 179898-72-7). While this document aims to be a thorough resource, it is important to note that publicly accessible, experimentally verified data for this specific compound is limited. Much of the available information is computational or inferred from related compounds.

Core Chemical Properties

3,3-Dimethyl-6-nitroindoline is a substituted indoline derivative. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted with two methyl groups at the 3-position and a nitro group at the 6-position.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 179898-72-7 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |

| Molecular Weight | 192.22 g/mol | [1] |

| Canonical SMILES | CC1(CNC2=C1C=CC(=C2)--INVALID-LINK--[O-])C | [1] |

| InChI | InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | [1] |

Physicochemical Data

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 2.6 | [1] |

| Topological Polar Surface Area | 57.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Complexity | 247 | [1] |

| Monoisotopic Mass | 192.089877630 g/mol | [1] |

Synthesis and Reactivity

Synthesis Pathway

A definitive, detailed experimental protocol for the synthesis of 3,3-Dimethyl-6-nitroindoline is not available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. This would likely involve a two-step process:

-

Synthesis of the 3,3-dimethylindoline precursor: This can be achieved through a Fischer indole synthesis. The general reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. For 3,3-dimethylindoline, the reaction would likely involve phenylhydrazine and isobutyraldehyde, followed by a reduction step.

-

Nitration of 3,3-dimethylindoline: The subsequent step would be the regioselective nitration of the 3,3-dimethylindoline intermediate. This is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The nitro group is expected to direct to the 6-position on the indoline ring.

Caption: Conceptual synthesis pathway for 3,3-Dimethyl-6-nitroindoline.

Reactivity

The reactivity of 3,3-Dimethyl-6-nitroindoline is dictated by its functional groups. The indoline nitrogen is a potential nucleophile and can undergo reactions such as alkylation or acylation. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to the nitro group. The nitro group itself can be reduced to an amino group, which can then be further functionalized, opening up a wide range of synthetic possibilities for creating novel derivatives.

Spectroscopic Data

Publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3,3-Dimethyl-6-nitroindoline is scarce. While commercial suppliers may possess this data, it is not published in scientific literature or databases. Researchers are advised to acquire and validate this data upon synthesis or purchase of the compound.

Biological Activity

There are no specific studies on the biological activity or signaling pathway involvement of 3,3-Dimethyl-6-nitroindoline reported in the available literature. However, the broader class of nitroindole derivatives has been investigated for various potential therapeutic applications. The nitroindole scaffold is a known pharmacophore and has been associated with activities such as:

-

Antimicrobial activity: The nitro group can be bioreduced to reactive nitrogen species that can induce cellular damage in microorganisms.

-

Anticancer activity: Some nitroaromatic compounds have been shown to exhibit cytotoxic effects against cancer cell lines.

-

Anti-inflammatory effects: Indole derivatives are known to interact with various targets involved in inflammatory pathways.

Any biological activity of 3,3-Dimethyl-6-nitroindoline would need to be determined through dedicated in vitro and in vivo studies.

Safety and Handling

Specific safety and handling data for 3,3-Dimethyl-6-nitroindoline is not available. However, based on the safety data for the structurally related 1-Boc-3,3-dimethyl-6-nitroindoline, the following precautions are recommended:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

3,3-Dimethyl-6-nitroindoline is a chemical compound with potential for further research and development in various scientific fields, particularly in medicinal chemistry and materials science. However, the current body of publicly available, experimentally verified data is limited. This technical guide summarizes the existing information and highlights the areas where further experimental investigation is required to fully characterize this molecule. Researchers and drug development professionals are encouraged to perform their own analyses to confirm the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3,3-Dimethyl-6-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethyl-6-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of extensive research data specifically on 3,3-Dimethyl-6-nitroindoline, this guide also incorporates information on closely related nitroindoline derivatives to provide a broader context for its potential applications and experimental considerations.

Compound Identification and Properties

CAS Number: 179898-72-7[1][2][3][4][5]

3,3-Dimethyl-6-nitroindoline, also known as 3,3-dimethyl-6-nitro-2,3-dihydro-1H-indole, is a derivative of indoline, a bicyclic aromatic amine. The presence of a nitro group at the 6-position and two methyl groups at the 3-position significantly influences its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 3,3-Dimethyl-6-nitroindoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3] |

| Molecular Weight | 192.218 g/mol | [1][3] |

| Exact Mass | 192.089877630 u | [1] |

| Topological Polar Surface Area | 57.8 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Purity (typical) | ≥97% | [3] |

| Storage | Room temperature | [3] |

Synthesis and Reactivity

Nitroindoles are valuable intermediates in the synthesis of various bioactive molecules.[6] The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations, such as amide bond formation, to create more complex molecules. This makes nitroindolines, including the 3,3-dimethyl derivative, attractive building blocks in drug discovery programs.[7]

A general workflow for the utilization of nitroindoline derivatives in synthesis is depicted below.

Potential Applications in Drug Development

While specific biological activity data for 3,3-Dimethyl-6-nitroindoline is limited, the broader class of nitroindoline and nitroindole derivatives has shown significant promise in various therapeutic areas. Aromatic nitro compounds are found in a number of existing drugs and are actively being investigated for new therapeutic applications.[8]

3.1. Anticancer Activity

Nitroindole scaffolds are of particular interest in oncology. For instance, derivatives of 5-nitroindole have been synthesized and shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell-cycle arrest in cancer cells.[9] It is plausible that 3,3-Dimethyl-6-nitroindoline could serve as a scaffold for the development of novel anticancer agents with similar mechanisms of action.

3.2. Antitumor Antibiotic Analogs

6-Nitroindoline-2-carboxylic acid, a related compound, is a crucial building block for the synthesis of analogs of the potent antitumor antibiotics CC-1065 and duocarmycin SA.[7] These compounds exert their cytotoxic effects by binding to the minor groove of DNA and alkylating adenine bases.[7] The general structure of these analogs consists of a DNA-binding unit derived from nitroindoline and a separate alkylating unit.

The workflow for the synthesis of such analogs is presented below.

Experimental Protocols (Exemplary)

The following are generalized experimental protocols for reactions involving nitroindoline derivatives, based on literature for related compounds. These should be adapted and optimized for 3,3-Dimethyl-6-nitroindoline.

4.1. General Procedure for Amide Coupling (Illustrative)

This protocol is based on the synthesis of duocarmycin analogs from 6-nitroindoline-2-carboxylic acid.[7]

-

Activation: Dissolve the nitroindoline carboxylic acid derivative in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activating agent like N-hydroxysuccinimide (NHS).

-

Stir the mixture at room temperature for a specified time to form the activated ester.

-

Coupling: To the solution containing the activated ester, add the amine-containing precursor of the desired substituent.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any acid formed during the reaction.

-

Stir the reaction at room temperature until completion, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

4.2. General Procedure for the Reduction of the Nitro Group (Illustrative)

The reduction of the nitro group to a primary amine is a common transformation.

-

Dissolve the nitroindoline derivative in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) or use a transfer hydrogenation reagent like ammonium formate.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminoindoline derivative, which can be used in the next step with or without further purification.

Conclusion

3,3-Dimethyl-6-nitroindoline is a chemical entity with potential as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed studies on this specific compound are not widely published, the known reactivity and biological significance of the nitroindoline scaffold suggest that it could be a valuable precursor for the development of novel therapeutic agents, especially in the area of oncology. Further research is warranted to fully explore the chemical and biological properties of 3,3-Dimethyl-6-nitroindoline.

References

- 1. Page loading... [guidechem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 179898-72-7|3,3-Dimethyl-6-nitroindoline|BLD Pharm [bldpharm.com]

- 5. 3,3-DIMETHYL-6-NITROINDOLINE | 179898-72-7 [amp.chemicalbook.com]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,3-Dimethyl-6-nitroindoline

An In-depth Technical Guide for Researchers

This guide provides a detailed overview of the spectroscopic data for 3,3-Dimethyl-6-nitroindoline, a heterocyclic compound of interest in various fields of chemical research and development. The structural elucidation of such molecules relies heavily on analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document presents predicted and comparative spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis to aid researchers in its characterization.

Molecular Structure

The structure of 3,3-Dimethyl-6-nitroindoline consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring (indoline). Two methyl groups are attached to the C3 position, and a nitro group is substituted at the C6 position of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the indoline ring, and the gem-dimethyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-7 | ~7.5 | d | Aromatic proton adjacent to the nitro group. |

| H-5 | ~7.3 | dd | Aromatic proton ortho to the nitro group. |

| H-4 | ~7.1 | d | Aromatic proton meta to the nitro group. |

| -NH- | Variable | br s | Broad singlet, exchangeable with D₂O. Position is solvent dependent. |

| -CH₂- (C2) | ~3.1 | s | Methylene protons on the indoline ring. |

| -CH₃ (C3) | ~1.3 | s (6H) | Singlet for the six protons of the two methyl groups. |

Note: Predictions are based on data for 6-nitroindoline and general substituent effects in a CDCl₃ solvent.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-7a | ~150 | Quaternary carbon at the ring junction. |

| C-6 | ~143 | Aromatic carbon attached to the nitro group. |

| C-3a | ~135 | Quaternary carbon at the ring junction. |

| C-4 | ~125 | Aromatic CH. |

| C-5 | ~119 | Aromatic CH. |

| C-7 | ~116 | Aromatic CH. |

| C-2 | ~58 | Methylene carbon. |

| C-3 | ~45 | Quaternary carbon bearing the methyl groups. |

| -CH₃ | ~25 | Methyl carbons. |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3-Dimethyl-6-nitroindoline is expected to show characteristic absorption bands for the N-H bond, C-H bonds, the nitro group, and the aromatic ring.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=C Aromatic Stretch | 1600 - 1620 & 1450 - 1500 | Medium-Strong |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1330 - 1370 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Based on typical IR absorption frequencies for substituted indolines and nitro compounds.[2][3]

Experimental Workflow and Protocols

The structural characterization of a compound like 3,3-Dimethyl-6-nitroindoline follows a standardized workflow.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 3,3-Dimethyl-6-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and key physicochemical properties of 3,3-Dimethyl-6-nitroindoline. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and presents predicted data based on the analysis of structurally related compounds, offering valuable insights for researchers in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

3,3-Dimethyl-6-nitroindoline possesses a core indoline scaffold, which is a prevalent motif in many biologically active compounds. The presence of a nitro group at the 6-position and gem-dimethyl groups at the 3-position significantly influences its electronic and steric properties, making it an interesting candidate for further chemical exploration and as a building block in medicinal chemistry.

Molecular Formula: C₁₀H₁₂N₂O₂

Molecular Weight: 192.22 g/mol [1]

CAS Number: 179898-72-7[1]

A two-dimensional representation of the molecular structure is provided below, generated using the DOT language.

Caption: 2D structure of 3,3-Dimethyl-6-nitroindoline.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂N₂O₂ | PubChem |

| Molecular Weight | 192.22 g/mol | PubChem[1] |

| XLogP3 | 2.3 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted[1] |

| Rotatable Bond Count | 0 | Predicted |

| Topological Polar Surface Area | 57.8 Ų | Predicted[1] |

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 3,3-Dimethyl-6-nitroindoline, the following data are predicted based on established principles of spectroscopy and comparison with structurally similar nitroindoline derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C4, C5, C7) | 6.8 - 7.8 | m |

| N-H | ~3.5 - 4.5 | br s |

| Methylene-H (C2) | ~3.0 - 3.5 | s |

| Gem-dimethyl-H (C3-CH₃) | ~1.3 | s (6H) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Nitro) | - |

| Aromatic C-NO₂ (C6) | ~145 |

| Aromatic C (C3a, C7a) | ~130 - 150 |

| Aromatic CH (C4, C5, C7) | ~110 - 130 |

| Quaternary C (C3) | ~45 |

| Methylene C (C2) | ~55 |

| Gem-dimethyl C (C3-CH₃) | ~25 |

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-O Stretch (asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (symmetric) | 1330 - 1370 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 192 | [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 146 | [M - NO₂]⁺ |

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route involves the nitration of 3,3-dimethylindoline.

Caption: A general workflow for the synthesis of 3,3-Dimethyl-6-nitroindoline.

General Experimental Procedure for Nitration

-

Dissolution: Dissolve 3,3-dimethylindoline in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) with stirring.

-

Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 3,3-Dimethyl-6-nitroindoline.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

FT-IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.

Caption: The logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a foundational understanding of 3,3-Dimethyl-6-nitroindoline for researchers and professionals in the field of drug development. While comprehensive experimental data remains to be published, the compiled information and predictive analyses herein offer a valuable starting point for the synthesis, characterization, and further investigation of this and related indoline derivatives. The methodologies and predicted data can guide future experimental work aimed at fully elucidating the properties and potential applications of this compound.

References

A Technical Guide to the Photochromic Properties of 3,3-Dimethyl-6-nitroindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochromic properties of 3,3-Dimethyl-6-nitroindoline derivatives, a significant class of organic photochromic molecules. These compounds, often referred to as spiropyrans, exhibit reversible color changes upon exposure to light, a phenomenon that has garnered substantial interest for applications in optical devices, sensors, and biomedical fields. This document details the synthesis, characterization, and kinetic analysis of these derivatives, presenting quantitative data in a structured format and outlining key experimental methodologies.

Introduction to Photochromism in Spiropyrans

Spiropyrans, including the 3,3-Dimethyl-6-nitroindoline derivatives, are characterized by their ability to switch between two isomeric forms: a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (MC) form.[1][2] This transformation is typically initiated by ultraviolet (UV) irradiation, which causes the cleavage of the spiro C-O bond, leading to the formation of the planar, conjugated, and highly colored merocyanine isomer. The molecule can then revert to its colorless spiropyran form either thermally or by irradiation with visible light.[3][4] The nitro group at the 6-position of the indoline ring plays a crucial role in the photochromic behavior of these molecules.

The general photochromic transformation can be visualized as follows:

Caption: Reversible photoisomerization of a spiropyran between its colorless and colored forms.

Synthesis of 3,3-Dimethyl-6-nitroindoline Derivatives

The synthesis of 3,3-Dimethyl-6-nitroindoline based spiropyrans and spirooxazines typically involves the condensation reaction of a 1,3,3-trimethyl-2-methyleneindoline derivative (often referred to as Fischer's base) with a suitable ortho-hydroxynitroso aromatic compound or a substituted salicylaldehyde.[1][5][6]

General Experimental Protocol for Synthesis

A common synthetic route involves the following steps:

-

Preparation of Fischer's Base Derivative: The indoline precursor, 1,3,3-trimethyl-2-methyleneindoline, may be functionalized as required.

-

Condensation Reaction: The Fischer's base derivative is reacted with an appropriate aldehyde or nitroso-naphthol in a suitable solvent, such as ethanol or methanol.

-

Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the final spiropyran or spirooxazine compound.[7]

The progress of the reaction and the purity of the final product are typically monitored by thin-layer chromatography (TLC).

Caption: A simplified workflow for the synthesis of spiropyran derivatives.

Characterization of Photochromic Properties

The photochromic properties of 3,3-Dimethyl-6-nitroindoline derivatives are primarily investigated using UV-Vis absorption spectroscopy.[1][8] The colorless spiropyran form typically absorbs in the UV region, while the colored merocyanine form exhibits a strong absorption band in the visible region.[2]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the spiropyran derivative is prepared in a suitable solvent (e.g., ethanol, toluene, acetonitrile) at a known concentration (e.g., 10⁻⁵ mol·L⁻¹).[9]

-

Initial Spectrum: The UV-Vis absorption spectrum of the solution is recorded in the dark to characterize the spiropyran form.

-

Photoirradiation: The solution is irradiated with a UV lamp (e.g., 365 nm) for a specific duration to induce the conversion to the merocyanine form.[3][9]

-

Spectral Measurement: The UV-Vis absorption spectrum is recorded immediately after irradiation to observe the characteristic absorption band of the merocyanine form.

-

Kinetics of Fading: The decay of the merocyanine absorption band is monitored over time in the dark to determine the thermal fading rate. This is typically done by recording spectra at regular intervals.[3]

Quantitative Photochromic Data

The photochromic behavior of these derivatives is influenced by the substituents on both the indoline and the benzopyran moieties, as well as the polarity of the solvent.[2][10][11] The following tables summarize key quantitative data for representative 3,3-Dimethyl-6-nitroindoline derivatives.

Table 1: Absorption Maxima (λmax) of Spiropyran and Merocyanine Forms

| Derivative | Solvent | λmax (SP) (nm) | λmax (MC) (nm) | Reference |

| 6-nitro BIPS | Ethanol | ~295 | 525-600 | [2][3] |

| 6-nitro BIPS | Toluene | - | ~600 | [3] |

| 8-ethoxy-6-nitro BIPS | Diphenyl ether | - | 620 | [3] |

Note: BIPS stands for 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline].

Table 2: Kinetic Data for Thermal Fading of Merocyanine Form

| Derivative | Solvent | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) | Reference |

| 6-nitro BIPS | Diphenyl ether | 0.1003 | 6.9 | [3] |

| 8-ethoxy-6-nitro BIPS | Diphenyl ether | 0.0594 | 11.7 | [3] |

| 6-nitro BIPS | 2-Me-THF | - | 19.7 | [3] |

| 6-nitro BIPS | CPME | - | 12.6 | [3] |

| 6-nitro BIPS | Water/ethanol/SDS | - | 8760 (146 min) | [3] |

Quantum Yield of Photochromic Conversion

The quantum yield (Φ) of the photochromic reaction is a measure of the efficiency of the photochemical process. It is defined as the number of molecules that undergo the photochromic reaction divided by the number of photons absorbed by the system.[12][13]

Experimental Protocol for Quantum Yield Determination

The quantum yield of coloration (SP to MC) can be determined using a relative method with a known chemical actinometer or through an absolute method. A common approach involves the following steps:

-

Actinometry: The photon flux of the irradiation source is determined using a chemical actinometer, such as ferrioxalate.

-

Sample Irradiation: A solution of the spiropyran derivative with a known absorbance at the irradiation wavelength is irradiated for a specific time.

-

Spectroscopic Analysis: The change in the concentration of the merocyanine form is determined from the change in absorbance at its λmax, using the Beer-Lambert law.

-

Calculation: The quantum yield is calculated by comparing the number of molecules converted to the number of photons absorbed.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Structure, Spectral Properties and Chemistry of Spiropyrans | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 8. Spiropyran based recognitions of amines: UV-Vis spectra and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of 3,3-Dimethyl-6-nitroindoline: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-6-nitroindoline, a key intermediate in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide provides a robust qualitative assessment of the expected solubility of 3,3-Dimethyl-6-nitroindoline in common organic solvents based on fundamental chemical principles. Furthermore, a detailed, generalized experimental protocol for the precise determination of its solubility is presented to empower researchers to generate accurate data for their specific applications.

Introduction to 3,3-Dimethyl-6-nitroindoline

3,3-Dimethyl-6-nitroindoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂O₂. Its structure is characterized by an indoline core, substituted with two methyl groups at the 3-position and a nitro group at the 6-position. The presence of the polar nitro group and the nonpolar dimethylindoline backbone imparts a distinct solubility profile to the molecule, making a systematic understanding of its behavior in various solvents crucial for its effective use in synthesis, purification, and formulation.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of 3,3-Dimethyl-6-nitroindoline. The molecule's polarity is influenced by the electron-withdrawing nitro group, which can participate in dipole-dipole interactions and potentially hydrogen bonding, and the largely nonpolar hydrocarbon structure.

A summary of the expected solubility in different classes of organic solvents is presented in Table 1.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in strong dipole-dipole interactions with the nitro group of the solute. The absence of acidic protons prevents competing hydrogen bonding with the solvent itself. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the oxygen atoms of the nitro group. The nonpolar dimethylindoline portion may slightly limit solubility compared to more polar solutes. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents offer a balance of polarity to interact with the nitro group and nonpolar character to accommodate the hydrocarbon backbone. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The primary interactions would be weaker van der Waals forces between the nonpolar parts of the solute and solvent. The polar nitro group will disfavor dissolution in these solvents. |

| Aqueous | Water | Low | The large nonpolar hydrocarbon structure is expected to make the molecule sparingly soluble in water, despite the presence of the polar nitro group. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The isothermal saturation method, also known as the shake-flask method, followed by gravimetric analysis is a reliable and widely used technique.

Materials and Equipment

-

3,3-Dimethyl-6-nitroindoline (solute)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,3-Dimethyl-6-nitroindoline to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense the filtered, saturated solution into the pre-weighed evaporating dish and record the exact volume.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in a drying oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated in g/L using the following formula:

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution withdrawn (L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

The Pivotal Role of 3,3-Dimethyl-6-nitroindoline in the Advancement of Photochromic Materials

A Technical Guide for Researchers and Scientists

In the dynamic field of materials science, the quest for novel stimuli-responsive materials continues to drive innovation. Among these, photochromic compounds, which undergo reversible color changes upon exposure to light, are of significant interest for a myriad of applications, including smart windows, optical data storage, and molecular switches. At the heart of many high-performing photochromic systems lies the 3,3-Dimethyl-6-nitroindoline core. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of materials derived from this crucial chemical building block.

The 3,3-Dimethyl-6-nitroindoline Core: A Gateway to Photochromism

3,3-Dimethyl-6-nitroindoline is a key precursor in the synthesis of a prominent class of photochromic molecules known as spiropyrans. The presence of the nitro group at the 6-position of the indoline moiety significantly influences the electronic properties of the resulting spiropyran, enhancing its photochromic performance. The general structure of 3,3-Dimethyl-6-nitroindoline provides a robust foundation for the creation of a diverse range of photo-responsive materials.

Synthesis of Photochromic Spiropyrans from 3,3-Dimethyl-6-nitroindoline

The primary application of 3,3-Dimethyl-6-nitroindoline in materials science is its use in the synthesis of 6'-nitro-substituted spiropyrans. This is typically achieved through a condensation reaction with a substituted salicylaldehyde.

General Experimental Protocol

The synthesis of a representative spiropyran, 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline], from a 3,3-dimethyl-6-nitroindoline derivative is outlined below. This procedure is based on established methods for spiropyran synthesis.

Materials:

-

2,3,3-trimethyl-6-nitro-3H-indole (a derivative of 3,3-Dimethyl-6-nitroindoline)

-

Substituted 2-hydroxybenzaldehyde (salicylaldehyde)

-

Dry, distilled ethanol

-

Nitrogen atmosphere

Procedure:

-

The substituted 3,3-dimethyl-6-nitroindoline derivative is dissolved in dry, distilled ethanol under a static nitrogen atmosphere.

-

The mixture is brought to a gentle reflux with stirring.

-

The substituted salicylaldehyde is added to the refluxing solution.

-

The reaction is stirred under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product is recovered by filtration.

-

The solid product is washed with cold ethanol and dried in a vacuum.

This general procedure can be adapted to synthesize a wide variety of spiropyrans by using different substituted salicylaldehydes, allowing for the fine-tuning of the photochromic properties.

The Mechanism of Photochromism

Spiropyrans derived from 3,3-Dimethyl-6-nitroindoline exhibit photochromism due to a reversible, light-induced transformation between two isomeric forms: a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form.[1]

-

Coloration (UV light): Upon irradiation with UV light, the C-O bond in the spiro center cleaves, leading to the formation of the planar, conjugated, and intensely colored merocyanine form.

-

Decoloration (Visible light or heat): The colored merocyanine form can revert to the colorless spiropyran form upon exposure to visible light or through thermal relaxation in the dark.

The nitro group at the 6-position of the indoline part of the molecule plays a crucial role in stabilizing the open merocyanine form, which often leads to longer-lived colored states.

Quantitative Analysis of Photochromic Properties

The photochromic behavior of materials derived from 3,3-Dimethyl-6-nitroindoline has been quantitatively studied. The following table summarizes key parameters for various 6-nitro-substituted spiropyrans, providing a basis for comparison and material selection.

| Compound Class | Solvent | Relaxation Time (τ) at 25°C (s) | Activation Energy (Ea) (kJ mol⁻¹) | Coloration Quantum Yield (Φcol) |

| 6-NO2 Spirobenzopyranindolines | Methylcyclohexane | 2 | 75-105 | 0.3–0.8[2] |

| 6-NO2 Spirobenzopyranindolines | Ethanol | 10,000 | (increases with polarity)[2] | <0.2[2] |

Potential Applications in Materials Science

The unique photo-responsive properties of materials derived from 3,3-Dimethyl-6-nitroindoline open up a wide range of potential applications:

-

Smart Coatings and Textiles: These materials can be incorporated into coatings for windows that darken in response to sunlight, or into textiles that change color.

-

Optical Data Storage: The reversible color change allows for the writing and erasing of information at the molecular level.

-

Molecular Switches and Sensors: The distinct properties of the spiropyran and merocyanine forms can be harnessed to create light-controlled molecular switches and sensors for various analytes.[1]

-

Biomaterials: Functionalized spiropyrans can be used for photodynamic therapy and controlled drug delivery.

Logical Workflow and Diagrams

Synthesis Pathway of a Photochromic Polymer

The following diagram illustrates a typical workflow for the synthesis of a functional photochromic polymer starting from a 3,3-Dimethyl-6-nitroindoline precursor.

Caption: Synthetic route to a photochromic polymer.

Photochromic Switching Mechanism

This diagram illustrates the reversible photochromic switching mechanism of a spiropyran molecule.

Caption: Reversible isomerization of spiropyran.

Conclusion

3,3-Dimethyl-6-nitroindoline stands as a cornerstone in the development of advanced photochromic materials. Its integration into spiropyran structures imparts desirable photo-responsive characteristics, paving the way for innovations across multiple scientific and technological domains. Further research into novel derivatives and their incorporation into diverse material matrices will undoubtedly continue to expand the horizons of what is possible with these remarkable light-sensitive compounds.

References

An In-depth Technical Guide to Spiropyrans Derived from 3,3-Dimethyl-6-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spiropyrans derived from the 3,3-Dimethyl-6-nitroindoline core, commonly known as 6-nitro BIPS (1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]). This class of photochromic compounds has garnered significant attention for its potential in a wide array of applications, including smart materials, molecular switches, and drug delivery systems.

Introduction to Photochromism in 6-Nitro BIPS

Spiropyrans are a class of organic molecules that exhibit photochromism, a reversible transformation between two isomers with distinct absorption spectra upon exposure to light. The core of this phenomenon in 6-nitro BIPS lies in the reversible conversion between a colorless, thermally stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.

Irradiation with ultraviolet (UV) light induces the cleavage of the C-O bond in the spirocyclic center, leading to the formation of the planar, zwitterionic merocyanine isomer. This open form possesses an extended π-conjugation system, resulting in strong absorption in the visible region of the spectrum and thus a distinct color. The reverse process, the ring-closing from the MC to the SP form, can be triggered by visible light or occurs spontaneously through thermal relaxation. The nitro group at the 6-position of the benzopyran moiety plays a crucial role in enhancing the photochromic properties of the molecule.

Synthesis of 6-Nitro BIPS

The most common synthetic route to 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] involves the condensation of 1,3,3-trimethyl-2-methyleneindoline (often referred to as Fischer's base) or its precursors with a substituted salicylaldehyde, in this case, 5-nitrosalicylaldehyde.

Experimental Protocol: Synthesis of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]

Materials:

-

1,3,3-trimethyl-2-methyleneindoline

-

5-Nitrosalicylaldehyde

-

Ethanol (absolute)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3,3-trimethyl-2-methyleneindoline and 5-nitrosalicylaldehyde in a suitable solvent such as absolute ethanol or toluene.

-

Condensation: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is often a dark-colored solid or oil.

-

Purification: Purification is a critical step and can be achieved through several methods:

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

-

Acid-Base Extraction: An effective purification method involves dissolving the crude product in a nonpolar solvent like toluene and washing it with an acidic solution (e.g., dilute HCl) to protonate the colored merocyanine form (MCH+), which is more soluble in the aqueous phase, thereby removing unreacted starting materials and byproducts. The organic layer containing the spiropyran is then washed with a basic solution (e.g., dilute NaOH) and water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel or alumina, using a gradient of a nonpolar eluent (e.g., hexane) and a more polar eluent (e.g., ethyl acetate).

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The melting point of pure 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] is reported to be in the range of 179-180 °C.

Photochromic Properties: A Quantitative Overview

The photochromic behavior of 6-nitro BIPS is highly dependent on the solvent environment. The polarity of the solvent significantly influences the stability of the zwitterionic merocyanine form, which in turn affects the absorption maximum, the rate of thermal fading, and the quantum yields of the photochemical reactions.

Solvatochromism

The color of the merocyanine form of 6-nitro BIPS exhibits negative solvatochromism, meaning the absorption maximum (λmax) shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. This is due to the stabilization of the zwitterionic ground state of the merocyanine form in polar solvents.

Quantitative Data

The following tables summarize key quantitative data for the photochromic properties of 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS) in various solvents.

Table 1: Absorption Maxima (λmax) of the Merocyanine Form of 6-Nitro BIPS in Different Solvents

| Solvent | Polarity (ET(30)) | λmax (nm) |

| n-Hexane | 31.0 | ~620 |

| Toluene | 33.9 | 600 - 603[1] |

| Dichloromethane | 40.7 | 590 - 595 |

| Acetone | 42.2 | 575 - 580 |

| Acetonitrile | 45.6 | 550 - 560 |

| Ethanol | 51.9 | 530 - 540[1] |

Table 2: Thermal Fading Kinetics of the Merocyanine Form of 6-Nitro BIPS at Room Temperature

| Solvent | Half-life (t1/2) | Rate Constant (k) (s⁻¹) |

| Toluene | - | - |

| Dichloromethane | - | - |

| Ethanol | - | - |

| Diphenyl ether | 6.9 s | 0.1003 |

Table 3: Photochemical Quantum Yields of 6-Nitro BIPS

| Solvent | Coloration Quantum Yield (Φcol) | Bleaching Quantum Yield (Φbleach) |

| Methylcyclohexane | 0.3 - 0.8[2] | - |

| Toluene | ~0.6 | - |

| Ethanol | < 0.2[2] | - |

Note: The data presented in these tables are compiled from various literature sources and may vary depending on the specific experimental conditions (e.g., temperature, concentration, light source).

Experimental Protocols for Characterization

Measurement of Photochromic Properties

Instrumentation:

-

UV-Vis Spectrophotometer

-

UV lamp (e.g., 365 nm) for coloration

-

Visible light source (e.g., > 500 nm) for bleaching

Procedure:

-

Sample Preparation: Prepare a dilute solution of the spiropyran in the solvent of interest. The concentration should be adjusted to have an absorbance of the merocyanine form in the range of 0.5 - 1.5 at its λmax.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the colorless spiropyran solution.

-

Photo-coloration: Irradiate the solution with a UV lamp for a specific period until the photostationary state (PSS) is reached, where the absorbance of the merocyanine form no longer increases. Record the absorption spectrum at the PSS.

-

Thermal Fading: After UV irradiation, place the cuvette in the dark in the spectrophotometer and record the absorption spectrum at regular time intervals to monitor the decrease in the absorbance of the merocyanine form. The rate constant (k) for the thermal fading can be determined by fitting the absorbance decay to a first-order kinetic model.

-

Photo-bleaching: After reaching the PSS under UV irradiation, irradiate the solution with visible light and monitor the decrease in the absorbance of the merocyanine form to determine the rate of photobleaching.

Visualizing Mechanisms and Workflows

Photochromic Mechanism of 6-Nitro BIPS

The following diagram illustrates the reversible photoisomerization between the spiropyran (SP) and merocyanine (MC) forms.

Caption: Reversible photoisomerization of 6-nitro BIPS.

Experimental Workflow for Photochromic Characterization

This diagram outlines the typical experimental workflow for studying the photochromic properties of a spiropyran derivative.

Caption: Workflow for photochromic property analysis.

Influence of Substituents

The photochromic properties of spiropyrans derived from 3,3-Dimethyl-6-nitroindoline can be fine-tuned by introducing various substituents on either the indoline or the benzopyran moieties.

-

Electron-donating groups on the indoline part generally lead to a bathochromic (red) shift of the merocyanine absorption band and can increase the rate of thermal fading.

-

Electron-withdrawing groups on the benzopyran part, in addition to the existing nitro group, can further stabilize the merocyanine form, leading to slower thermal fading. For example, an 8-ethoxy-6-nitro BIPS derivative was found to be more stable with a lower rate constant (0.0594 s⁻¹) and a longer half-life (11.7 s) compared to the unsubstituted 6-nitro BIPS.

Applications in Research and Development

The unique photoresponsive behavior of 6-nitro BIPS and its derivatives makes them valuable candidates for a range of applications:

-

Smart Materials: Incorporation into polymers and gels to create photo-responsive materials for applications such as smart windows, ophthalmic lenses, and rewritable optical data storage.

-

Molecular Switches and Sensors: The distinct changes in structure, polarity, and spectroscopic properties upon photoisomerization allow for their use as molecular switches and as sensors for various analytes, including metal ions and pH.

-

Drug Delivery: The reversible change in hydrophobicity and hydrophilicity between the SP and MC forms can be exploited for the light-triggered release of encapsulated drugs from nanocarriers.

Conclusion

Spiropyrans derived from 3,3-Dimethyl-6-nitroindoline represent a versatile and extensively studied class of photochromic molecules. Their tunable photoresponsive properties, coupled with a well-established synthetic methodology, make them a powerful tool for researchers and professionals in materials science, chemistry, and drug development. This guide provides a foundational understanding of their synthesis, characterization, and potential applications, serving as a valuable resource for further innovation in this exciting field.

References

Safety and Handling Guidelines for 3,3-Dimethyl-6-nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3,3-Dimethyl-6-nitroindoline (CAS No. 179898-72-7). It is intended for use by qualified professionals and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). Due to a lack of extensive safety and toxicological data for this specific compound, it should be handled with extreme caution, assuming it to be potentially hazardous.

Chemical and Physical Properties

Limited information is available regarding the specific physical and chemical properties of 3,3-Dimethyl-6-nitroindoline. The following table summarizes the data that has been compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 179898-72-7 | Appchem, 2a biotech, Manchester Organics[1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Appchem, Manchester Organics[1][3] |

| Molecular Weight | 192.21 g/mol | Appchem, Manchester Organics[1][3] |

| MDL Number | MFCD07636644 | Appchem[1] |

| SMILES | CC1(C)c2cc(ccc2N1)--INVALID-LINK--[O-] | Appchem[1] |

Hazard Identification and Safety Precautions

Potential Hazards:

While specific data is lacking, compounds with nitroaromatic structures can present the following risks:

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Flammability: As an organic compound, it is likely combustible.

-

Reactivity: Nitro compounds can be reactive and may be sensitive to heat, shock, or friction.

Recommended Personal Protective Equipment (PPE):

Given the unknown toxicological profile, a conservative approach to PPE is essential.

| PPE Component | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate for larger quantities or when there is a splash risk. |

| Body Protection | A flame-resistant lab coat. An additional chemically resistant apron is recommended when handling larger quantities. |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |

| Foot Protection | Closed-toe shoes made of a non-porous material. |

Safe Handling and Storage

Adherence to strict laboratory safety protocols is crucial when working with 3,3-Dimethyl-6-nitroindoline.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge.[2]

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5][8]

-

Store away from heat, sparks, and open flames.

Toxicological and Ecotoxicological Information

There is currently no available data on the toxicological or ecotoxicological properties of 3,3-Dimethyl-6-nitroindoline.[4] The toxicological properties have not been fully investigated.[8] Therefore, it is essential to treat this compound with the utmost care and prevent any exposure to personnel or the environment.

Experimental Workflow for Safe Handling

Due to the absence of specific experimental protocols for the safety assessment of 3,3-Dimethyl-6-nitroindoline, a generalized workflow for the safe handling of a potentially hazardous chemical in a research setting is provided below. This workflow is designed to minimize risk and ensure a controlled laboratory environment.

First Aid Measures

In the absence of specific data, general first aid measures for chemical exposure should be followed.

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill and prevent it from entering drains.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or with regular trash.

-

All waste materials should be considered hazardous.

Conclusion

The available information on the safety and handling of 3,3-Dimethyl-6-nitroindoline is limited. Therefore, a cautious and conservative approach is paramount for researchers, scientists, and drug development professionals. This guide provides a framework for safe handling based on general chemical safety principles and data from related compounds. It is imperative to seek out more comprehensive safety information as it becomes available and to always adhere to the highest standards of laboratory safety.

References

Methodological & Application

Application Notes: Synthesis of Spiropyrans using 3,3-Dimethyl-6-nitroindoline Precursors

Introduction

Spiropyrans are a prominent class of photochromic organic compounds renowned for their ability to undergo reversible isomerization between two distinct forms: a colorless, thermodynamically stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.[1][2] This transformation can be triggered by external stimuli such as UV light, heat, or changes in solvent polarity, leading to significant alterations in their absorption spectra, fluorescence, and dipole moment.[2][3] The general structure consists of two heterocyclic moieties, typically an indoline and a chromene, linked by a common spiro carbon atom.[4] The 6-nitro substitution on the indoline part is common and enhances the photochromic properties.[3]

The most prevalent synthetic route involves the condensation reaction between a 2-methyleneindoline derivative (commonly known as a Fischer's base) and a substituted ortho-hydroxy aromatic aldehyde, such as salicylaldehyde.[1][2] This document provides detailed protocols and quantitative data for the synthesis of 6-nitro-substituted spiropyrans, targeting researchers in materials science, chemistry, and drug development.

General Reaction Mechanism

The synthesis of spiropyrans is typically achieved by the condensation of an appropriate 2-methyleneindoline salt with a substituted salicylaldehyde in the presence of a base catalyst like piperidine or pyridine.[1] The reaction proceeds via a nucleophilic attack of the Fischer's base on the aldehyde's carbonyl group, followed by an intramolecular cyclization and dehydration to yield the final spiropyran product.

Figure 1: General reaction scheme for the base-catalyzed synthesis of 6-nitrospiropyrans.

Data Presentation: Synthesis Parameters

The following table summarizes various reported reaction conditions for the synthesis of 6-nitrospiropyran derivatives. This data is compiled to facilitate the comparison of different synthetic approaches.

| Spiropyran Derivative | Indoline Precursor | Aldehyde Precursor | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1′,3′-dihydro-3′,3′-dimethyl-1′-ethyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole) | 1-ethyl-3,3-dimethyl-2-methyleneindoline | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | N/A | Reflux | N/A | 79 | [5] |

| 1′,3′-dihydro-3′,3′-dimethyl-1′-propyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole) | 3,3-dimethyl-2-methylene-1-propylindoline | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | N/A | Reflux | N/A | 88 | [5] |

| 1′,3′-dihydro-1′-(1-methylpropyl)-3′,3′-dimethyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole) | 1-sec-butyl-3,3-dimethyl-2-methyleneindoline | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | N/A | Reflux | N/A | 80 | [5] |

| 1′,3′-dihydro-1′-(1-methylacetate)-3′,3′-dimethyl-6-nitro-spiro(2H-1-benzopyran-2,2′-(2H)-indole) | methyl-2-(3,3-dimethyl-2-methyleneindolin-1-yl)acetate | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | N/A | Reflux | N/A | 70 | [5] |

| 6-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)hexan-1-ol | 6-(3,3-dimethyl-2-methyleneindolin-1-yl)hexan-1-ol | 2-hydroxy-5-nitrobenzaldehyde | Ethanol | N/A | 85 | 18 | 39 | [6] |

| 3′,3′-Dimethyl-1′-(β-hydroxyethyl)-6-nitrospiro[2H-1-benzopyran-2,2′-indoline] | 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium salt | 5-Nitrosalicylaldehyde | Ethanol | Piperidine | 85 | 24 | 59.7 | [7] |

| General Spiropyran Derivatives | Indoline derivatives | Salicylaldehyde derivatives | None | N/A | N/A (MW) | 0.17-0.25 | 72-99 | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Nitrospiropyrans via Conventional Heating

This protocol describes a general method for synthesizing 6-nitrospiropyrans based on the condensation of a 2-methyleneindoline precursor with a nitro-substituted salicylaldehyde in ethanol.[5][6][7]

Materials:

-

Substituted 2-methyleneindoline (Fischer's base) (1.0 equiv.)

-

Substituted 2-hydroxy-5-nitrobenzaldehyde (1.0 - 1.2 equiv.)

-

Anhydrous Ethanol

-

Piperidine (optional, as catalyst, ~1.0 equiv.)[7]

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Beakers and filtering funnel

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted 2-methyleneindoline (1.0 equiv.) and 2-hydroxy-5-nitrobenzaldehyde (1.0-1.2 equiv.) in a round-bottom flask containing anhydrous ethanol (approx. 15-50 mL per gram of indoline).[5][7]

-

If a catalyst is used, add piperidine (1.0 equiv.) to the solution.[7] The reaction mixture will often turn a deep color.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 85 °C) with constant stirring.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary significantly, typically from 18 to 24 hours.[6][7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.[6][7]

-

The resulting crude solid or oil is then subjected to purification.

Purification:

-

Suspend the crude residue in a non-polar solvent like hexane and sonicate the mixture.[7]

-

Filter the resulting solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[6][7]

-

Dry the purified product under high vacuum. The final product is often a colored solid (e.g., pink, brown, or blue).[5][7]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and high-yield alternative to conventional heating by using microwave irradiation without a solvent.[8]

Materials:

-

Indoline derivative (1.0 equiv.)

-

Substituted salicylaldehyde (1.0 equiv.)

Equipment:

-

Microwave reactor or a domestic microwave oven (power output ~300 W)

-

Beaker or vial suitable for microwave synthesis

Procedure:

-

In a beaker, thoroughly mix the indoline derivative (1.0 equiv.) and the salicylaldehyde derivative (1.0 equiv.).[8]

-

Place the beaker in the microwave reactor.

-

Irradiate the mixture for 10-15 minutes at a power of 300 W.[8] The reaction progress can be monitored by observing color changes and confirmed with TLC.

-

After irradiation, allow the mixture to cool to room temperature.

-

The resulting solid product is typically of high purity but can be further purified by recrystallization if necessary. This method often results in yields exceeding 70%.[8]

Experimental Workflow

The overall process for synthesizing and characterizing spiropyrans follows a logical sequence from starting materials to the final validated compound.

Figure 2: Experimental workflow for the synthesis and characterization of spiropyrans.

Characterization

The successful synthesis and structure of the spiropyran compounds are confirmed using standard spectroscopic techniques.

-

NMR Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure. Key signals include those for the gem-dimethyl groups on the indoline ring and the vinylic protons of the pyran ring.[5]

-

IR Spectroscopy: Useful for identifying functional groups. The disappearance of the aldehyde C=O stretch and the appearance of a characteristic spiro C-O bond vibration (around 940-960 cm⁻¹) confirms the formation of the spiropyran ring system.[4][5]

-

UV-Vis Spectroscopy: Essential for verifying the photochromic behavior. In a non-polar solvent and in the dark, the spiropyran form shows absorption in the UV region.[3] Upon irradiation with UV light (e.g., 365 nm), the solution develops color, and a new, strong absorption band appears in the visible region (typically 500-600 nm), corresponding to the formation of the open merocyanine form.[9]

References

- 1. Spiropyran - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 5′-Substituted Indoline Spiropyrans: Synthesis and Applications [mdpi.com]

- 5. Synthesis of novel silica encapsulated spiropyran-based thermochromic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Spiropyran photoswitches in the context of DNA: synthesis and photochromic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 3,3-Dimethyl-6-nitroindoline into Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and practical guidance for the incorporation of the novel functional moiety, 3,3-Dimethyl-6-nitroindoline, into polymer chains. Given the burgeoning interest in indoline derivatives for pharmaceutical applications, including anti-tumor and anti-bacterial agents, the development of polymers featuring this scaffold is a promising avenue for creating novel drug delivery systems, functional biomaterials, and advanced therapeutic agents.[1] These application notes offer proposed synthetic strategies, detailed experimental protocols for polymerization and characterization, and potential applications in the field of drug development.

Introduction: The Potential of Indoline-Based Polymers

The indoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with significant biological activity.[1] Its incorporation into polymer backbones can lead to materials with unique properties, such as targeted drug release, enhanced bioavailability, and novel therapeutic functionalities. The 3,3-dimethyl substitution provides steric bulk, potentially influencing polymer morphology and degradation kinetics, while the 6-nitro group offers a handle for further chemical modification or can be exploited for its electron-withdrawing properties.

Proposed Synthetic Strategy: From Monomer to Polymer

As direct polymerization of 3,3-Dimethyl-6-nitroindoline is not feasible, a two-step approach is proposed: first, the functionalization of the indoline to create a polymerizable monomer, followed by a controlled polymerization reaction.

Monomer Synthesis: Functionalization of 3,3-Dimethyl-6-nitroindoline

To render 3,3-Dimethyl-6-nitroindoline polymerizable, a reactive group must be introduced. A common and effective strategy is the addition of a methacrylate group, which can readily undergo free radical polymerization. The proposed synthesis of (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate is outlined below.

Reaction Scheme:

-

Ethoxylation: Reaction of 3,3-Dimethyl-6-nitroindoline with 2-bromoethanol in the presence of a non-nucleophilic base (e.g., sodium hydride) to introduce a hydroxyethyl group at the N-1 position.

-

Esterification: Acylation of the resulting alcohol with methacryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final methacrylate monomer.

Polymerization: Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled/"living" radical polymerization technique that is well-suited for monomers with sensitive functional groups, such as the nitro group in our proposed monomer.[2][3] NMP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4] A common nitroxide used for this purpose is (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[5]

Key Advantages of NMP:

-

Tolerance to a wide range of functional groups.

-

Controlled molecular weight and narrow molecular weight distribution.

-

Ability to synthesize block copolymers.

Experimental Protocols

Synthesis of (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate (Monomer)

Materials:

-

3,3-Dimethyl-6-nitroindoline

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromoethanol

-

Methacryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF.

-

Slowly add a solution of 3,3-Dimethyl-6-nitroindoline in anhydrous THF to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the reaction to 0 °C and add 2-bromoethanol dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(2-hydroxyethyl)-3,3-dimethyl-6-nitroindoline.

-

Dissolve the purified alcohol in anhydrous DCM and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methacryloyl chloride.

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the final monomer by column chromatography (e.g., using a hexanes/ethyl acetate gradient).

Polymerization of (3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate via NMP

Materials:

-

(3,3-Dimethyl-6-nitroindolin-1-yl)ethyl methacrylate (monomer)

-

Styrene (for initiator synthesis)

-

Benzoyl peroxide (BPO)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Anisole (solvent)

-

Methanol

Procedure:

-

Initiator Synthesis (TEMPO-capped polystyrene): A small amount of TEMPO-terminated polystyrene initiator is first synthesized by heating styrene, BPO, and TEMPO.

-

Polymerization:

-

In a reaction vessel, dissolve the monomer and the TEMPO-capped polystyrene initiator in anisole.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture to 125 °C and monitor the polymerization progress by taking samples for ¹H NMR analysis to determine monomer conversion.

-

Once the desired conversion is reached, cool the reaction to room temperature.

-

Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold methanol.

-

Filter the polymer and dry under vacuum.

-

Characterization of the Resulting Polymer

A suite of analytical techniques is essential for confirming the structure and determining the properties of the synthesized polymer.[6][7][8][9][10]

| Technique | Purpose | Expected Observations/Data |

| ¹H NMR Spectroscopy | To confirm the polymer structure and determine monomer conversion. | Appearance of broad polymer backbone signals and disappearance of monomer vinyl proton signals. |

| FTIR Spectroscopy | To identify functional groups in the polymer.[7][8] | Presence of characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), ester carbonyl (around 1730 cm⁻¹), and the indoline ring structure. |